4-(Dimethylamino)-2-nitrobenzaldehyde
Overview
Description
4-(Dimethylamino)-2-nitrobenzaldehyde is an aromatic compound that has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .
Molecular Structure Analysis
The structure and dynamics of crystalline 4-(Dimethylamino)benzaldehyde are assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic DFT calculations . The external phonon modes of crystalline 4DMAB are quite well described by the simulated spectrum, as well as the modes involving low-frequency molecular vibrations .
Chemical Reactions Analysis
This compound exhibits temperature-sensitive protonation behavior . The protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, is significantly impacted by temperature .
Scientific Research Applications
Organocatalysis
One study explores the use of m-dimethylamino substituted inherently chiral calix[4]arene derivatives as bifunctional organocatalysts for enantioselective aldol reactions. This work demonstrates the potential of 4-(Dimethylamino)-2-nitrobenzaldehyde derivatives in stereoselective synthesis, where specific reactions yielded high enantiomeric excesses (ee) and diastereomeric ratios (dr), highlighting the significance of the chiral calixarene skeleton in stereocontrol (Xu, Li, Chen, & Huang, 2008).
Synthesis of Novel Compounds
Research into the metallation of new imines derived from reactions involving this compound has shown the formation of compounds with potential antimicrobial and anticancer activities. This work illustrates the compound's utility as a precursor in synthesizing biologically active metallated products (El-Sawi & Sayed, 2013).
Material Science
A study on the synthesis, structural characterization, and antibacterial activities of hydrazone compounds derived from 4-dimethylaminobenzohydrazide showcases the application of this compound derivatives in creating materials with effective antibacterial properties. The research presents the synthesis process and the evaluation of these compounds' antibacterial efficacy (He & Xue, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 4-(dimethylamino)benzoic acid, have been found to interact with certain proteins like replicase polyprotein 1ab and orf1a polyprotein in sars-cov
Mode of Action
Compounds with similar structures, such as para-dimethylaminobenzaldehyde, have been found to react with indoles and hydrazine . The carbonyl group typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions .
Biochemical Pathways
It’s worth noting that similar compounds, such as 4-(dimethylamino)benzoic acid, belong to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety .
Pharmacokinetics
A study on a similar compound, diethyl (4-(dimethylamino)-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-2,5-dioxo-1h-pyrrol-3-yl)-(hydroxy)methylphosphonate, showed that it exhibited desired physicochemical properties needed for oral bioavailability .
Result of Action
Similar compounds, such as para-dimethylaminobenzaldehyde, have been used in ehrlich’s reagent and kovac’s reagent to test for indoles . The reaction results in a color change, indicating the presence of indoles .
Action Environment
It’s worth noting that the efficacy of similar compounds can be improved by modifying the extent of π-conjugation, relative orientation/twists of the donor/acceptor entities, and polarity of the environment .
Properties
IUPAC Name |
4-(dimethylamino)-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)9(5-8)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXZQEAWYQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303079 | |
Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56670-20-3 | |
Record name | 56670-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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